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molecular formula C9H13NO2 B8646231 5-(Morpholin-4-yl)pent-3-yn-2-one CAS No. 863672-29-1

5-(Morpholin-4-yl)pent-3-yn-2-one

Cat. No. B8646231
M. Wt: 167.20 g/mol
InChI Key: NNINYAQXYABNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351700B2

Procedure details

4-Prop-2-ynyl-morpholine (22 g, 176 mmol) was dissolved under nitrogen in THF (40 mL) and cooled to −40° C. Then a 2 M solution of isopropyl magnesium chloride in THF (97 mL, 193 mmol) was added while keeping the temperature below −20° C. Stirring at −40° C. to −30° C. was continued for 30 min. In a separate flask, N-methoxy-N-methylacetamide (20 g, 193 mmol) was dissolved under nitrogen in THF (40 mL) and cooled to −10° C. in ice/MeOH. The Grignard solution prepared above was transferred to the Weinreb amide solution at −10° C. via teflon tubing under slightly positive nitrogen pressure in vessel 1. There was no exotherm. Stirring at −10° C. to 0° C. was continued for 2 h. Ther resulting white suspension was poured on a 1:1-mixture of ice and saturated NH4Cl solution (400 mL). Extraction: 2×AcOEt, 1× saturated NaCl solution. One obtained a yellow oil (26.1 g, 89%). Chromatography on silica gel in heptane/ethyl acetate 1:2 gave 19.4 g (66%) of a brown oil which was distilled in the Kugelrohr at 130° C./0.2 mbar. One obtained 15.8 g (53%) of a yellow oil.
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
97 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Weinreb amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
reactant
Reaction Step Six
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)[C:2]#[CH:3].C([Mg]Cl)(C)C.CON(C)[C:18](=[O:20])[CH3:19].[NH4+].[Cl-]>C1COCC1>[N:4]1([CH2:1][C:2]#[C:3][C:18](=[O:20])[CH3:19])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|

Inputs

Step One
Name
ice MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C#C)N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
97 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Weinreb amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
400 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
Stirring at −40° C. to −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −20° C
CUSTOM
Type
CUSTOM
Details
The Grignard solution prepared
STIRRING
Type
STIRRING
Details
Stirring at −10° C. to 0° C.
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Ther resulting white suspension was poured on a 1
EXTRACTION
Type
EXTRACTION
Details
Extraction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCOCC1)CC#CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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